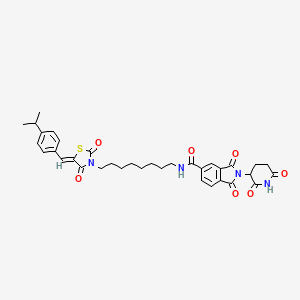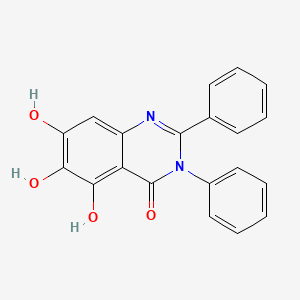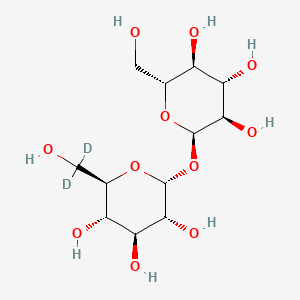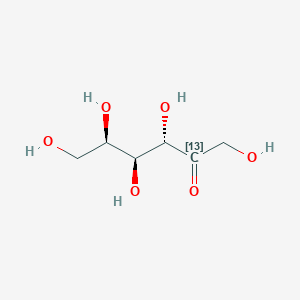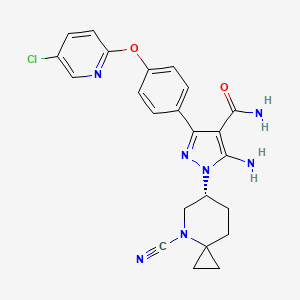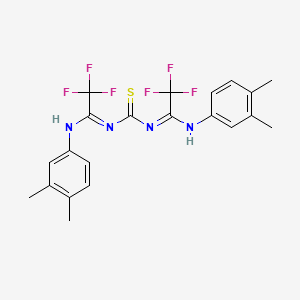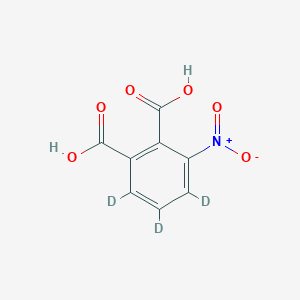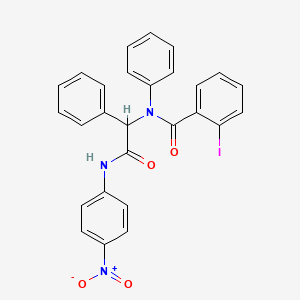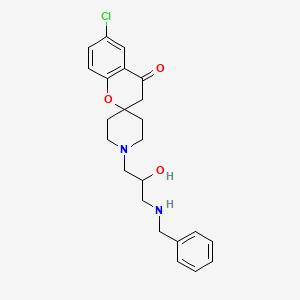
Antibacterial agent 141
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial agent 141, also known as Compound B14, is a synthetic compound that exhibits significant antibacterial activity against various plant pathogens, including Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri, Pseudomonas syringae pv. actinidiae, and Clavibacter michiganensis subsp. michiganensis . This compound functions by inhibiting cell membrane formation and altering cell permeability, making it a promising candidate for agricultural applications.
Métodos De Preparación
The synthesis of antibacterial agent 141 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving chlorination, amidation, and cyclization steps .
Industrial production methods for this compound are designed to ensure high yield and purity. These methods typically involve large-scale chemical reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Antibacterial agent 141 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Antibacterial agent 141 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial activity and to develop new synthetic methodologies.
Biology: The compound is employed in research to understand bacterial cell membrane formation and permeability.
Medicine: Although primarily used in agricultural settings, the compound’s mechanism of action provides insights into potential medical applications for treating bacterial infections.
Mecanismo De Acción
The mechanism of action of antibacterial agent 141 involves the inhibition of cell membrane formation and the alteration of cell permeability in bacteria. This disruption leads to cell membrane rupture and increased membrane permeability, ultimately causing bacterial cell death . The compound targets specific genes involved in cell membrane synthesis, such as ACC, ACP, and Fab family genes, reducing their expression and inhibiting biofilm formation .
Comparación Con Compuestos Similares
Antibacterial agent 141 is unique in its ability to target multiple plant pathogens with high efficacy. Similar compounds include:
Penicillin: A well-known antibacterial agent that targets bacterial cell wall synthesis.
Daptomycin: A lipopeptide antibiotic that disrupts bacterial cell membrane function.
Linezolid: An oxazolidinone antibiotic that inhibits bacterial protein synthesis.
Compared to these compounds, this compound exhibits a distinct mechanism of action by specifically targeting cell membrane formation and permeability, making it a valuable addition to the arsenal of antibacterial agents .
Propiedades
Fórmula molecular |
C23H27ClN2O3 |
|---|---|
Peso molecular |
414.9 g/mol |
Nombre IUPAC |
1'-[3-(benzylamino)-2-hydroxypropyl]-6-chlorospiro[3H-chromene-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C23H27ClN2O3/c24-18-6-7-22-20(12-18)21(28)13-23(29-22)8-10-26(11-9-23)16-19(27)15-25-14-17-4-2-1-3-5-17/h1-7,12,19,25,27H,8-11,13-16H2 |
Clave InChI |
SGSWCBHGXOZOJQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC12CC(=O)C3=C(O2)C=CC(=C3)Cl)CC(CNCC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


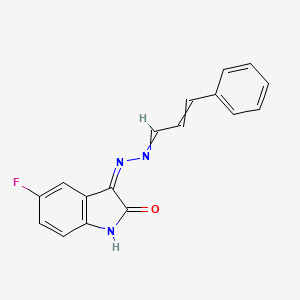
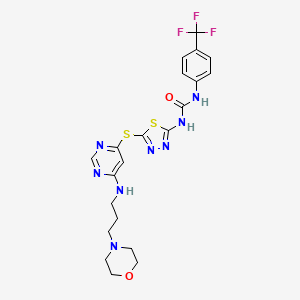
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12394097.png)
